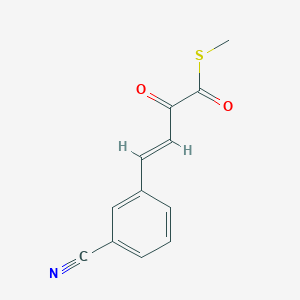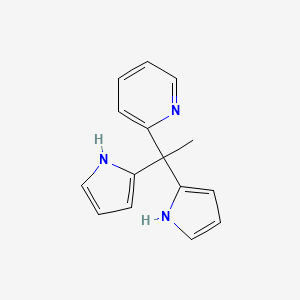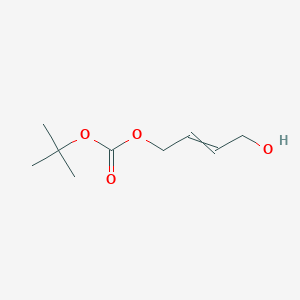![molecular formula C20H23NO2 B12534009 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate CAS No. 681161-60-4](/img/structure/B12534009.png)
6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single carbon-carbon bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate typically involves the following steps:
Formation of 6-Methyl[1,1’-biphenyl]-3-ylamine: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Carbamoylation: The 6-Methyl[1,1’-biphenyl]-3-ylamine is then reacted with cyclohexyl isocyanate under controlled conditions to form 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
作用机制
The mechanism of action of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The cyclohexylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 4,4’-Dimethyl-1,1’-biphenyl
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
Comparison: 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate stands out due to its unique combination of a biphenyl core and a cyclohexylcarbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
681161-60-4 |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
(4-methyl-3-phenylphenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-12-13-18(14-19(15)16-8-4-2-5-9-16)23-20(22)21-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,21,22) |
InChI 键 |
LCFWDTNMURZJSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2CCCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)


![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


